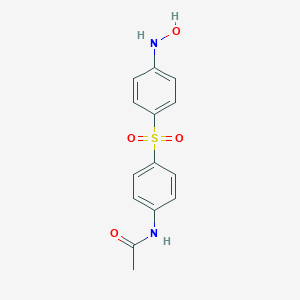

Monoacetyldapsone hydroxylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Monoacetyldapsone hydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

MADDS exhibits several pharmacological properties that make it a candidate for therapeutic use:

- Antimicrobial Activity : Similar to its parent compound, dapsone, MADDS displays bacteriostatic effects. It inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for the active site of dihydropteroate synthetase, which is critical in the treatment of various bacterial infections .

- Anti-inflammatory Effects : MADDS has been shown to possess anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of reactive oxygen species (ROS), which are implicated in various inflammatory diseases .

- Metabolism and Toxicity : The metabolic pathway of dapsone leading to MADDS involves N-acetylation and subsequent hydroxylation. This pathway is significant as the metabolite dapsone hydroxylamine (DDS-NOH) is associated with adverse effects such as methemoglobinemia and hemolysis, which are critical considerations in clinical applications .

Clinical Applications

MADDS has potential applications in various clinical settings:

- Dermatological Conditions : Dapsone and its derivatives are primarily used to treat skin disorders such as acne vulgaris, leprosy, and dermatitis herpetiformis. The anti-inflammatory effects of MADDS may enhance its efficacy in treating these conditions by reducing inflammation and bacterial load .

- Chronic Inflammatory Disorders : The dual action of MADDS as both an antimicrobial and anti-inflammatory agent positions it as a candidate for treating chronic inflammatory diseases beyond dermatology, including conditions like rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have documented the clinical efficacy and safety profile of MADDS:

Future Research Directions

Ongoing research is essential to fully elucidate the mechanisms by which MADDS exerts its effects. Areas for future investigation include:

- Mechanistic Studies : Understanding how MADDS interacts at the cellular level, particularly regarding ROS production and inflammatory signaling pathways.

- Long-term Safety Profiles : Comprehensive studies assessing the long-term safety of MADDS in various populations, especially those with pre-existing hematological conditions.

- Comparative Effectiveness Research : Evaluating MADDS against other established treatments to determine its relative efficacy and safety.

Análisis De Reacciones Químicas

Metabolic Formation and Reactivity

Monoacetyldapsone hydroxylamine arises via two competing metabolic pathways of dapsone (DDS):

-

N-Acetylation : Catalyzed by N-acetyltransferase, converting DDS to monoacetyldapsone (MADDS) .

-

N-Hydroxylation : Mediated by cytochrome P450 enzymes (e.g., CYP3A4), producing dapsone hydroxylamine (DDS-NOH) .

MADDS-NOH itself forms through secondary oxidation or acetylation steps (Fig. 1). Its structure (C₁₄H₁₄N₂O₄S) includes a hydroxylamine (-NHOH) group and an acetylated sulfonamide, rendering it both reactive and polar .

Inhibition of Dapsone N-Hydroxylation

MADDS-NOH and its precursor MADDS exhibit species-dependent inhibitory effects on DDS-NOH formation (Table 1):

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

|---|---|---|

| K<sub>M</sub> (mM) | 2.0 ± 0.6 | 0.4 ± 0.15 |

| V<sub>max</sub> | 0.17 ± 0.06 nmol/min/mg | 52.32 ± 28.95 nmol/min/mg |

| Inhibition by MADDS | 23% at 0.4 mM | 52% at 0.01 mM |

Key Findings :

-

In rats, MADDS potently inhibits DDS-NOH formation (IC₅₀ ≈ 0.01 mM) .

-

In humans, inhibition is weaker (IC₅₀ > 0.4 mM) due to MADDS deacetylation back to DDS via NADPH-independent pathways .

Deacetylation and Redox Cycling

Human liver microsomes catalyze MADDS-NOH deacetylation , regenerating DDS (Fig. 2):

MADDS-NOH also participates in redox reactions mediated by myeloperoxidase (MPO) in activated neutrophils:

MADDS NOH+H2O2MPONitroso derivatives+ROS

This pathway generates reactive oxygen species (ROS), contributing to oxidative stress and cytotoxicity .

Anti-Inflammatory Mechanisms

MADDS-NOH indirectly modulates inflammation by:

-

Scavenging ROS : Reduces extracellular H₂O₂ and hydroxyl radicals .

-

Inhibiting neutrophil chemotaxis : Blocks calcium influx and elastase release (IC₅₀ ≈ 10 μM) .

Species-Specific Reactivity

Comparative studies highlight divergent metabolic fates:

| Reaction | Human | Rat |

|---|---|---|

| Deacetylation | Significant (NADPH-independent) | Absent |

| Inhibition of DDS-NOH | Weak | Strong |

These differences underscore challenges in extrapolating preclinical data to humans .

Synthetic and Analytical Considerations

While direct synthesis methods for MADDS-NOH are less documented, hydroxylamine derivatives are typically prepared via:

-

Iron-catalyzed alkene amination : Using hydroxylamine reagents (e.g., aminochlorination) .

-

Oxidation of secondary amines : Employing choline peroxydisulfate or hypervalent iodine reagents .

Analytical quantification relies on HPLC-UV (λ = 295 nm) with retention times distinguishing MADDS-NOH (7.0 min) from DDS (9.0 min) and MADDS (14.0 min) .

Toxicological Implications

MADDS-NOH’s dual role as a detoxification intermediate (via acetylation) and pro-oxidant (via MPO) complicates its safety profile. Chronic exposure correlates with methemoglobinemia and hemolytic anemia, attributed to DDS-NOH rather than MADDS-NOH itself .

Propiedades

Número CAS |

32604-86-7 |

|---|---|

Fórmula molecular |

C14H14N2O4S |

Peso molecular |

306.34 g/mol |

Nombre IUPAC |

N-[4-[4-(hydroxyamino)phenyl]sulfonylphenyl]acetamide |

InChI |

InChI=1S/C14H14N2O4S/c1-10(17)15-11-2-6-13(7-3-11)21(19,20)14-8-4-12(16-18)5-9-14/h2-9,16,18H,1H3,(H,15,17) |

Clave InChI |

YUWDJHZQRAHBBW-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NO |

Key on ui other cas no. |

32604-86-7 |

Sinónimos |

N-[4-[[4-(Hydroxyamino)phenyl]sulfonyl]phenyl]acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.